molecular formula C28H25FN4O2S B2770651 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide CAS No. 1037168-69-6

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide

Número de catálogo: B2770651
Número CAS: 1037168-69-6
Peso molecular: 500.59
Clave InChI: PYOVZSWJAJZFFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C28H25FN4O2S and its molecular weight is 500.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a novel imidazoquinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H25FN4O3S, with a molecular weight of 516.59 g/mol. The structure features an imidazoquinazoline core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases and enzymes involved in cancer progression. The imidazoquinazoline scaffold is known to inhibit pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

Research indicates that compounds within the imidazoquinazoline family exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have shown that derivatives similar to the target compound demonstrate potent antiproliferative effects against human non-small cell lung cancer (NSCLC) cells such as HCC827 and A549, with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Inhibition : The compound may also act as an inhibitor of α-glucosidase and other kinases, which are relevant in metabolic disorders such as diabetes and cancer .

Case Studies and Research Findings

  • Antiproliferative Studies : In a study assessing various quinazoline derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) .
    Cell LineIC50 (µM)Compound Type
    HCC8270.5Imidazoquinazoline derivative
    A5491.0Imidazoquinazoline derivative
    MCF-70.8Imidazoquinazoline derivative
  • Structure-Activity Relationship (SAR) : Analysis of various substituents on the quinazoline core revealed that electron-donating groups significantly enhance biological activity, while electron-withdrawing groups tend to reduce efficacy . This finding underscores the importance of molecular modifications in optimizing therapeutic potential.
  • Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor, particularly against targets involved in cancer signaling pathways. Specific studies have demonstrated that modifications at the 5-position of the imidazoquinazoline scaffold can lead to enhanced selectivity towards particular kinases .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds within the imidazo[1,2-c]quinazoline class, including this specific compound, exhibit antitumor properties. They are believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The unique structural features may enhance their interaction with molecular targets associated with tumor growth.

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines, thus providing a basis for its application in treating inflammatory diseases. Studies have demonstrated that similar compounds can effectively reduce inflammation in various models.

Enzyme Inhibition

The compound's structure suggests it could serve as an inhibitor for specific enzymes relevant to metabolic disorders or cancer. For instance, imidazo[1,2-c]quinazolines have been explored as inhibitors of α-glucosidase, which is pertinent in managing type 2 diabetes mellitus by delaying carbohydrate absorption.

Case Studies and Research Findings

Research has highlighted the efficacy of similar compounds in various biological assays:

  • Antitumor Studies : In vitro studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
    Study ReferenceCompound TestedKey Findings
    ImidazoquinazolinesInduced apoptosis in cancer cells
    Aurora Kinase InhibitorsTargeted enzyme inhibition leading to reduced tumor growth
  • Anti-inflammatory Research : Compounds similar to 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide have been shown to modulate inflammatory pathways effectively.
    Study ReferenceInflammatory ModelResults
    Animal ModelDecreased levels of TNF-alpha and IL-6

Propiedades

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O2S/c29-21-12-10-20(11-13-21)18-36-28-32-23-9-5-4-8-22(23)26-31-24(27(35)33(26)28)14-15-25(34)30-17-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVZSWJAJZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.